An In-depth Technical Guide to 3-Aminopropionaldehyde Diethylacetal (CAS: 41365-75-7)
An In-depth Technical Guide to 3-Aminopropionaldehyde Diethylacetal (CAS: 41365-75-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Aminopropionaldehyde diethylacetal, a versatile chemical intermediate with significant applications in pharmaceutical and biomedical research. This document details its chemical and physical properties, synthesis protocols, key applications, and safety and handling information.
Chemical and Physical Properties
3-Aminopropionaldehyde diethylacetal, also known as 3,3-diethoxypropan-1-amine, is a clear, colorless to yellow liquid. It serves as a valuable building block in organic synthesis, particularly in the development of complex molecules for drug discovery and material science.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 41365-75-7 | [1][2][3][4] |
| Molecular Formula | C₇H₁₇NO₂ | [1][2][3][4] |
| Molecular Weight | 147.22 g/mol | [2][3][4] |
| IUPAC Name | 3,3-diethoxypropan-1-amine | [5] |
| Synonyms | 3,3-Diethoxy-1-propylamine, APEA | [1] |
| SMILES | NCCC(OCC)OCC | [1] |
| InChIKey | PXXMSHBZYAOHBD-UHFFFAOYSA-N | [3] |
Table 2: Physical and Spectroscopic Data
| Property | Value | Source(s) |
| Appearance | Clear colorless to yellow liquid | [1][2][3] |
| Density | 0.91 g/mL at 25 °C | [2][][7] |
| Boiling Point | 72 °C at 12 mmHg | [2][3] |
| Flash Point | 78 °C | [2][3] |
| Refractive Index | 1.4233 - 1.4253 | [2] |
| Solubility | Miscible with water, alcohol, and petroleum ether. | [8][9] |
| Spectroscopic Data | NMR (¹H, ¹³C), IR, and Mass Spectrometry data are available. | [9][10] |
Synthesis and Experimental Protocols
The synthesis of 3-Aminopropionaldehyde diethylacetal can be achieved through various routes. Below are two common experimental protocols.
Synthesis via Reduction of 3-Nitropropanal (B1599391) Diethyl Acetal (B89532)
This method involves the catalytic hydrogenation of the corresponding nitro compound.
Experimental Protocol:
-
Reaction Setup: To a solution of 3-nitropropanal diethyl acetal in a suitable solvent such as methanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., in a Parr shaker) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by distillation under reduced pressure to obtain pure 3-Aminopropionaldehyde diethylacetal.
Synthesis via Gabriel Synthesis
An alternative route involves the Gabriel synthesis, which is a good method for preparing primary amines from alkyl halides.
Experimental Protocol:
-
Phthalimide (B116566) Salt Formation: React potassium phthalimide with 3-chloro- or 3-bromopropionaldehyde diethylacetal in a polar aprotic solvent like DMF.
-
N-Alkylation: Heat the mixture to allow the nucleophilic substitution to occur, forming the N-alkylated phthalimide intermediate.
-
Hydrazinolysis: Treat the intermediate with hydrazine (B178648) hydrate (B1144303) in a protic solvent such as ethanol. Reflux the mixture to cleave the phthalimide group.
-
Work-up and Purification: After cooling, the phthalhydrazide (B32825) byproduct precipitates and can be filtered off. The filtrate is then worked up, typically involving an acid-base extraction to isolate the amine. The final product is purified by distillation.
Applications in Research and Drug Development
3-Aminopropionaldehyde diethylacetal is a key intermediate in several areas of biomedical research, most notably in bioconjugation and the development of drug delivery systems.
Bioconjugation and Antibody-Drug Conjugates (ADCs)
The primary amino group of 3-Aminopropionaldehyde diethylacetal allows for its use as a linker in bioconjugation. A significant application is in the enzymatic conjugation of molecules to antibodies to form ADCs.[11]
Experimental Protocol for IgG1 Conjugation:
This protocol is adapted from patent literature describing the use of microbial transglutaminase (mTgase) for site-specific antibody conjugation.[11]
-
Reaction Mixture Preparation: In a Tris buffer (pH 7.0-8.0), prepare a solution of IgG1 antibody at a concentration of 1-10 mg/mL.
-
Addition of Reagents: Add 3-Aminopropionaldehyde diethylacetal to a final concentration of 2-50 mM and mTgase to a final concentration of 0.05-0.5 mg/mL.
-
Incubation: Incubate the reaction mixture at 37°C for 2-16 hours, or until the reaction reaches completion as monitored by an appropriate analytical method (e.g., HPLC, SDS-PAGE).
-
Purification: Remove excess acetal by a suitable method such as diafiltration.
-
Deprotection (Hydrolysis of Acetal): Adjust the pH to 2-4 to hydrolyze the diethyl acetal and reveal the aldehyde group for further conjugation to a drug or payload.
Drug Delivery Systems
This compound has been utilized in the formation of:
-
Hydrogels: It acts as a modulator for alginate and chitosan-based hydrogels, which are used for applications like the delivery of bone marrow stromal cells for cartilage regeneration.[1]
-
Lipopolyplexes: It is a component in the creation of pH-sensitive PEG derivatives for the formation of lipopolyplexes used in gene delivery.[1]
-
Polyplex Conjugates: It has been used in generating polyethylene (B3416737) glycol (PEG) polyethylenimine (PEI) polyplex conjugates for transfection studies in hepatocellular carcinoma cell cultures.[1]
Safety and Handling
3-Aminopropionaldehyde diethylacetal is classified as a corrosive substance and requires careful handling.
Table 3: Hazard Information
| Hazard | Description | Source(s) |
| GHS Pictogram | Corrosion | [3] |
| Signal Word | Danger | [3] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | [3][8] |
| Precautionary Statements | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P405, P501 | [3][8] |
Handling and Storage:
-
Handling: Use in a well-ventilated area, preferably under a chemical fume hood.[12] Wear suitable protective clothing, gloves, and eye/face protection.[1][2] Avoid contact with skin and eyes.[3]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][12] It is recommended to store at room temperature.[][12] The compound may be air and moisture sensitive.[12]
This technical guide is intended for informational purposes for qualified professionals. Always refer to the latest Safety Data Sheet (SDS) before handling this chemical.
References
- 1. 1-AMINO-3,3-DIETHOXYPROPANE | 41365-75-7 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Sciencemadness Discussion Board - Synthesis of 3-Aminopropanal Diethylacetal - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 5. 3-Aminopropionaldehyde Diethyl Acetal | CAS 41365-75-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. spectrabase.com [spectrabase.com]
- 8. Propanal, 3-amino- | C3H7NO | CID 75 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. CAS 41365-75-7 | 1-Amino-3,3-diethoxypropane - Synblock [synblock.com]
- 12. benchchem.com [benchchem.com]


